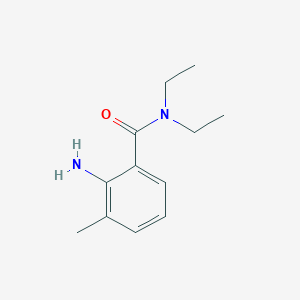

2-Amino-N,N-diethyl-3-methylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-N,N-diethyl-3-methylbenzamide is a chemical compound known for its diverse applications in various fields It is structurally characterized by an amine group attached to a benzamide core, with diethyl and methyl substituents enhancing its chemical properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-diethyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with diethylamine in the presence of a coupling agent. The process can be catalyzed by various agents, including copper-based catalysts, to enhance the yield and purity of the product . The reaction conditions often require controlled temperatures and solvent systems to ensure optimal conversion rates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient production with minimal by-products. The process is designed to be environmentally friendly, utilizing green chemistry principles to reduce waste and energy consumption .

化学反应分析

Types of Reactions

2-Amino-N,N-diethyl-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding amides and carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, and substituted benzamides, depending on the type of reaction and reagents used .

科学研究应用

Insect Repellent Efficacy

DEET is primarily known for its effectiveness as an insect repellent. It was originally developed for military use and has since become a staple in consumer products aimed at preventing insect bites, particularly from mosquitoes, ticks, and other biting insects.

- Mechanism of Action : DEET works by interfering with the ability of insects to detect human scent, effectively masking the signals that attract them. It blocks the sensory receptors that detect carbon dioxide and body heat emitted by mammals .

Case Study: Efficacy Against Mosquitoes

A study demonstrated that DEET remains effective at low concentrations (as low as 0.1 mmole/liter) in repelling mosquitoes . Furthermore, formulations containing DEET have been shown to provide protection for several hours, although the duration can vary based on environmental conditions.

Formulation Innovations

Innovative formulations have been developed to enhance the stability and efficacy of DEET in various applications.

Oil-in-Water Emulsions

Recent research focused on oil-in-water emulsions containing DEET stabilized with silica nanoparticles (SiNP) and cationic cellulose nanofibrils (CCNF). These emulsions showed:

- Extended Release : The formulations were stable for over four months and demonstrated significantly slower release rates compared to non-emulsified DEET, allowing for prolonged protection against insects .

- Stability : The presence of SiNP increased emulsion viscosity, enhancing stability against thermal and centrifugal stress .

| Formulation Type | Stability Duration | Release Rate | Active Ingredient Concentration |

|---|---|---|---|

| Non-emulsified DEET | Short (< 6 hours) | High | Up to 100% |

| O/W Emulsion with SiNP | > 4 months | Low | Variable |

Safety and Toxicity Studies

While DEET is effective, concerns regarding skin permeation and systemic absorption have led to research aimed at reducing potential toxicity, especially in vulnerable populations such as children and pregnant women.

Microparticle Encapsulation

Research has explored the encapsulation of DEET in hydrogel microparticles to:

- Reduce Skin Permeation : This method aims to minimize systemic absorption while maintaining effective insect repellent properties .

- Prolong Release : The encapsulated formulations showed a controlled release profile, enhancing safety without compromising efficacy .

Environmental Impact

The environmental implications of using DEET have also been considered. Studies indicate that while DEET is effective against insects, its widespread use can lead to environmental contamination. Sustainable synthesis methods are being researched to mitigate these effects.

Sustainable Synthesis

Recent advancements include the development of a heterogeneous catalytic process using bcmim-Cu to synthesize DEET sustainably, achieving high yields while minimizing waste . This method emphasizes the importance of eco-friendly practices in chemical manufacturing.

作用机制

The mechanism of action of 2-Amino-N,N-diethyl-3-methylbenzamide involves its interaction with specific molecular targets. In the context of its use as an insect repellent, the compound interferes with the olfactory receptors of insects, disrupting their ability to detect human odors . This action is mediated through the binding of the compound to odorant receptors, leading to a blocking effect on neuronal responses .

相似化合物的比较

Similar Compounds

N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET shares structural similarities with 2-Amino-N,N-diethyl-3-methylbenzamide but lacks the amino group.

N,N-Dimethylformamide (DMF): Another similar compound, DMF, is used as a solvent in organic synthesis but has different functional groups and properties.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

2-Amino-N,N-diethyl-3-methylbenzamide, commonly known as DEET, is a well-studied compound primarily recognized for its effectiveness as an insect repellent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H17N2O

Molecular Weight: 206.28 g/mol

The compound features an amine group attached to a benzamide core, with diethyl and methyl substituents that enhance its chemical properties and biological activities.

DEET's primary function is as a broad-spectrum insect repellent . Its mechanism of action involves:

- Confusant Effect: DEET interferes with the olfactory receptors in insects, disrupting their ability to detect human scent, which is crucial for their host-seeking behavior .

- Biochemical Interactions: Studies have shown that DEET can increase the synthesis of glutathione S-transferase in mosquito cells, indicating its influence on cellular biochemical pathways.

Insect Repellency

DEET is effective against a variety of insects, including mosquitoes, flies, fleas, and ticks. Its efficacy can vary based on several factors:

- Concentration: Higher concentrations generally provide longer protection durations.

- Environmental Conditions: Humidity and temperature can affect the volatility and effectiveness of DEET .

Comparative Studies

Research comparing DEET with other repellents has demonstrated its superior efficacy in many cases. For instance:

- A study indicated that DEET outperformed several alternative repellents in terms of duration and effectiveness against Aedes aegypti mosquitoes .

- Another investigation found that while some newer compounds may show promise, DEET remains a benchmark for assessing repellent efficacy due to its established performance .

Case Studies and Research Findings

- Field Trials:

- Molecular Binding Studies:

- Safety and Pharmacokinetics:

Summary of Biological Activity

| Activity | Description |

|---|---|

| Insect Repellent | Effective against mosquitoes, flies, fleas, ticks; duration varies with concentration |

| Mechanism of Action | Interferes with insect olfactory receptors; enhances glutathione S-transferase synthesis |

| Comparative Efficacy | Superior to many alternative repellents; benchmark in studies |

| Safety Profile | Generally safe; reduced absorption via microencapsulation techniques |

属性

IUPAC Name |

2-amino-N,N-diethyl-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-8-6-7-9(3)11(10)13/h6-8H,4-5,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYYWNXYTQBQGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。